oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydro-2H-pyran ring, a 2-chlorophenyl group, and a 1,4-thiazepane ring with a carboxylate group and a 1,1-dioxide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the 1,4-thiazepane ring, followed by the introduction of the 2-chlorophenyl group and the tetrahydro-2H-pyran ring. The final step involves the oxidation of the thiazepane ring to introduce the 1,1-dioxide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiazepane ring.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-b]pyridine derivatives: Studied for their potential as TRK inhibitors and anticancer agents.
3-Substituted 1H-pyrrolo[2,3-b]pyridine: Investigated for its role as a GRK5 modulator and its potential therapeutic applications.
Uniqueness
Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-25(16,21)22)17(20)24-13-6-10-23-11-7-13/h1-4,13,16H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQOZLNHMVXSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.